molecular formula C20H15F3N2OS2 B2642209 2-(benzylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 877654-26-7

2-(benzylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2642209
CAS No.: 877654-26-7
M. Wt: 420.47
InChI Key: KXDKZVDPPZOYBF-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-4-one core, a benzylsulfanyl group, and a trifluoromethyl-substituted phenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the thienopyrimidine core through a cyclization reaction involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via a nucleophilic substitution reaction, where a benzylthiol reacts with a suitable electrophilic intermediate.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions for substitution reactions may include the use of strong acids or bases, along with appropriate solvents and catalysts.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

2-(benzylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards specific targets, while the benzylsulfanyl group may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    2-(methylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one: Contains a methylsulfanyl group instead of a benzylsulfanyl group, affecting its reactivity and interactions.

    3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one: Lacks the sulfanyl group, which may alter its chemical stability and biological activity.

Uniqueness

The uniqueness of 2-(benzylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one lies in its combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-benzylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2OS2/c21-20(22,23)14-7-4-8-15(11-14)25-18(26)17-16(9-10-27-17)24-19(25)28-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDKZVDPPZOYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=CC(=C3)C(F)(F)F)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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